

# Comparative analysis of Mitapivat and other pyruvate kinase activators

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Mitapivat and Other Pyruvate Kinase Activators

# A Deep Dive into Novel Therapeutic Agents for Hemolytic Anemias

For researchers and professionals in drug development, the emergence of pyruvate kinase (PK) activators marks a significant advancement in the treatment of hemolytic anemias. These small molecule drugs target the underlying metabolic defects in red blood cells (RBCs), offering a novel therapeutic strategy. This guide provides a detailed comparative analysis of **Mitapivat** (the first-in-class approved PK activator), Etavopivat, and the next-generation activator AG-946, with a focus on their mechanism of action, performance data from clinical and preclinical studies, and detailed experimental methodologies.

## Mechanism of Action: Re-energizing Red Blood Cells

Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates ATP, the primary energy currency of the cell. In many hemolytic anemias, including pyruvate kinase deficiency (PKD) and sickle cell disease (SCD), impaired PK activity leads to decreased ATP production and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). Low ATP levels compromise RBC membrane integrity and survival, while high 2,3-DPG levels decrease hemoglobin's affinity for oxygen, exacerbating conditions like SCD.







**Mitapivat**, Etavopivat, and AG-946 are all allosteric activators of the red blood cell specific isoform of pyruvate kinase (PKR). They bind to a site on the enzyme distinct from the natural activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that enhances its activity. This leads to increased ATP production and decreased 2,3-DPG levels, thereby improving RBC health and function.[1]





Click to download full resolution via product page



# **Comparative Performance Data**

The following tables summarize the key efficacy and pharmacodynamic data for **Mitapivat**, Etavopivat, and AG-946 from available clinical and preclinical studies.

Table 1: Clinical Efficacy in Sickle Cell Disease (SCD)

| Parameter                                           | Mitapivat (Phase 3 - RISE<br>UP)[2][3][4][5]                                               | Etavopivat (Phase 2 - HIBISCUS)                                                                      |
|-----------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Hemoglobin Response                                 | 40.6% of patients achieved a ≥1.0 g/dL increase from baseline (vs. 2.9% placebo, p<0.0001) | 38% (200mg) and 25%<br>(400mg) of patients achieved<br>Hb response at Week 24 (vs.<br>11% placebo)   |
| Mean Hemoglobin Change                              | +7.69 g/L from baseline (vs.<br>+0.26 g/L placebo, p<0.0001)                               | +1.11 g/dL (200mg) and +0.73<br>g/dL (400mg) from baseline at<br>Week 24 (vs. +0.15 g/dL<br>placebo) |
| Annualized Rate of Vaso-<br>Occlusive Crises (VOCs) | 2.62 (vs. 3.05 placebo, not statistically significant)                                     | 46% reduction in annualized VOC rate (1.07 for 200mg, 1.06 for 400mg vs. 1.97 for placebo)           |
| Markers of Hemolysis                                | Significant reduction in indirect bilirubin                                                | Decreased markers of hemolysis                                                                       |

# Table 2: Clinical Efficacy in Pyruvate Kinase Deficiency

(PKD)

| Parameter            | Mitapivat (Phase 3 - ACTIVATE)                                                                      |  |
|----------------------|-----------------------------------------------------------------------------------------------------|--|
| Hemoglobin Response  | 40% of patients achieved a hemoglobin response (≥1.5 g/dL increase from baseline) vs. 0% on placebo |  |
| Markers of Hemolysis | Significant improvements in indirect bilirubin, haptoglobin, and reticulocyte counts                |  |



Table 3: Preclinical/Ex Vivo and Pharmacodynamic Data

| Parameter                     | Mitapivat                                                                              | Etavopivat                                                   | AG-946 (Next-<br>Generation)                                                           |
|-------------------------------|----------------------------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------|
| ATP Levels                    | Increased in RBCs<br>from healthy<br>volunteers and<br>patients with PKD and<br>SCD    | Increased ATP levels<br>observed in patients<br>with SCD     | Improved ATP/2,3-<br>DPG ratio in ex vivo<br>treatment of SCD<br>RBCs                  |
| 2,3-DPG Levels                | Reduced in RBCs<br>from healthy<br>volunteers and<br>patients with PKD and<br>SCD      | Decreased 2,3-DPG<br>levels observed in<br>patients with SCD | Decreased 2,3-DPG<br>levels in ex vivo<br>treatment of SCD<br>RBCs                     |
| PKR Thermostability           | Significantly increased<br>in ex vivo treatment of<br>SCD RBCs (mean<br>78% at 100 µM) | Not reported in the provided data                            | Significantly increased<br>in ex vivo treatment of<br>SCD RBCs (mean<br>95% at 50 µM)  |
| Potency (Ex vivo SCD<br>RBCs) | Beneficial effects<br>observed at 100 μM                                               | Not directly compared                                        | Similar beneficial<br>effects observed at<br>much lower<br>concentrations (1-50<br>µM) |

# **Experimental Protocols**

Detailed methodologies for the key assays used to evaluate pyruvate kinase activators are provided below.

# Pyruvate Kinase (PK) Activity Assay

This is a coupled enzyme assay to determine the rate of pyruvate formation.





Click to download full resolution via product page

### Protocol:

- Reagent Preparation:
  - Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl.
  - Substrates: Freshly prepare solutions of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).



- Coupling Enzyme System: Lactate dehydrogenase (LDH) and NADH.
- Sample Preparation:
  - Prepare a hemolysate from red blood cells by lysing the cells in a hypotonic buffer and removing the cell debris by centrifugation.
- Assay Procedure:
  - In a temperature-controlled spectrophotometer set to 340 nm, combine the assay buffer,
    PEP, ADP, NADH, and LDH.
  - Initiate the reaction by adding the hemolysate.
  - Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of this decrease is proportional to the rate of pyruvate formation by PK.
- Calculation:
  - PK activity is calculated using the molar extinction coefficient of NADH (6220 M<sup>-1</sup>cm<sup>-1</sup>) and is typically expressed as units per gram of hemoglobin (U/g Hb).

## Red Blood Cell (RBC) ATP Measurement Assay

This assay typically uses a luciferase-based system to quantify ATP levels.





Click to download full resolution via product page

Protocol:



- Sample Preparation:
  - Isolate RBCs from whole blood by centrifugation.
  - Wash the RBCs with phosphate-buffered saline (PBS).
  - Lyse a known number of RBCs using a lysis buffer or by methods such as freeze-thawing.
  - Deproteinize the sample, for example, with trichloroacetic acid (TCA) or perchloric acid (PCA), followed by neutralization.
- Assay Procedure:
  - Prepare an ATP standard curve.
  - Add the deproteinized sample or standard to a luminometer tube or microplate well.
  - Add a luciferin-luciferase reagent to each well.
  - Measure the light output in a luminometer. The amount of light produced is directly proportional to the ATP concentration.
- Calculation:
  - Determine the ATP concentration in the sample by comparing its luminescence to the standard curve. Results are often normalized to hemoglobin concentration.

# Red Blood Cell (RBC) 2,3-Diphosphoglycerate (2,3-DPG) Measurement Assay

This is an enzymatic assay that measures the consumption of NADH.

### Protocol:

- Sample Preparation:
  - Collect venous blood in heparinized tubes and immediately place on ice.



- Deproteinize the blood sample with perchloric acid to lyse the RBCs and precipitate proteins.
- Neutralize the sample with potassium carbonate.
- Centrifuge to remove the precipitate and collect the supernatant.
- Assay Procedure:
  - The assay is based on the enzymatic cleavage of 2,3-DPG. The subsequent reactions involve the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.
- Calculation:
  - The concentration of 2,3-DPG is calculated based on the change in absorbance and is typically normalized to the hematocrit value.

## Conclusion

**Mitapivat**, Etavopivat, and AG-946 represent a promising new class of drugs for the treatment of hemolytic anemias. **Mitapivat**, as the first approved therapy in this class, has demonstrated significant efficacy in PKD and shows promise in SCD. Etavopivat has also shown positive results in early-phase trials for SCD. The next-generation activator, AG-946, appears to be more potent in preclinical models, suggesting the potential for improved efficacy or lower dosing. Further clinical trials, particularly head-to-head comparisons, will be crucial to fully elucidate the comparative efficacy and safety of these agents and to determine the optimal therapeutic strategy for patients with various hemolytic anemias. The detailed experimental protocols provided in this guide should aid researchers in the continued evaluation and development of this exciting class of therapeutics.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Paper: Etavopivat Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]
- 2. Agios Announces Topline Results from RISE UP Phase 3 Trial of Mitapivat in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. Agios reports topline Phase III trial data of mitapivat for sickle cell disease [clinicaltrialsarena.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Comparative analysis of Mitapivat and other pyruvate kinase activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609056#comparative-analysis-of-mitapivat-and-other-pyruvate-kinase-activators]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com